![molecular formula C18H14N4O2S B14326670 5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) CAS No. 104651-24-3](/img/structure/B14326670.png)
5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method includes the reaction of arylamidoximes with formaldehyde in the presence of a sulfur source, such as thiourea, under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar antimicrobial properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical reactivity and applications.
Thiadiazole: A sulfur-containing analog with comparable biological activities.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) stands out due to its dual oxadiazole rings connected by a sulfur bridge, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
104651-24-3 |
|---|---|
Fórmula molecular |
C18H14N4O2S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O2S/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-25-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
AQJOHNNLCRGTSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)CSCC3=NC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


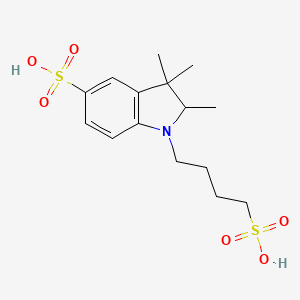
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
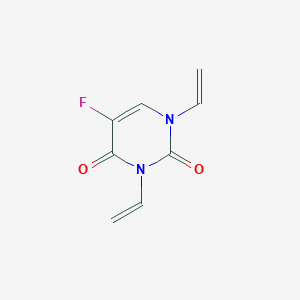
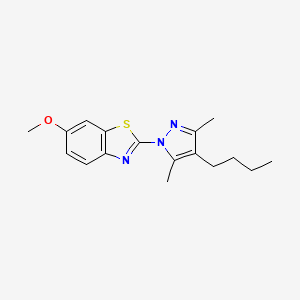
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
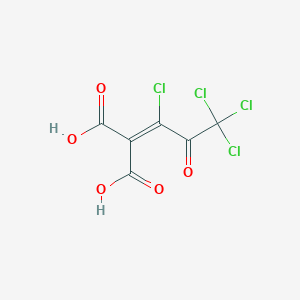

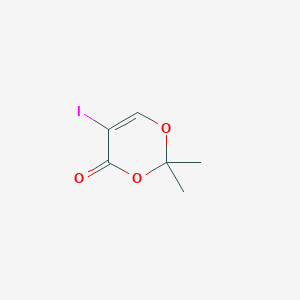
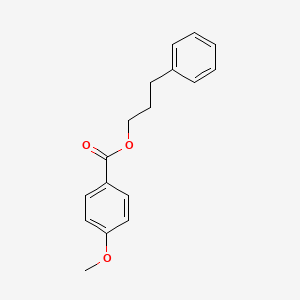


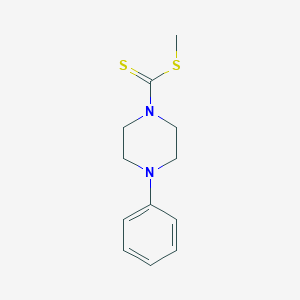
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)

